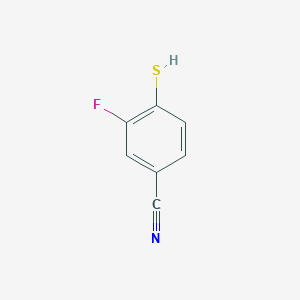

3-Fluoro-4-mercaptobenzonitrile

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-fluoro-4-sulfanylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4FNS/c8-6-3-5(4-9)1-2-7(6)10/h1-3,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQILTZVEPXZDKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C#N)F)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4FNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110888-16-9 | |

| Record name | 3-fluoro-4-sulfanylbenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Modification of the Core Molecule:the Structure of 3 Fluoro 4 Mercaptobenzonitrile Features Three Primary Points for Chemical Alteration: the Fluorine Atom, the Thiol Group, and the Nitrile Group.benchchem.com

Nucleophilic Aromatic Substitution (SNAr) at the Fluorine Position: The electron-withdrawing nature of the nitrile group activates the aromatic ring, making the fluorine atom susceptible to substitution by strong nucleophiles. This allows for the introduction of a wide variety of functional groups. A key design principle involves selecting a precursor where fluorine is the target for substitution. For example, reacting 3,4-difluorobenzonitrile (B1296988) with a nucleophile like hydroquinone (B1673460) in the presence of a base at elevated temperatures (e.g., 80°C) selectively displaces one of the fluorine atoms to create an ether linkage, yielding a 3-fluoro-4-phenoxybenzonitrile derivative. nih.gov

Reactions at the Thiol Group: The thiol group is highly reactive and a common site for derivatization. It can be alkylated, acylated, or undergo addition to electrophiles to form new thioethers and thioesters. It can also be intentionally oxidized to form symmetric or asymmetric disulfides, which can serve as functional linkages in larger molecules.

Transformation of the Nitrile Group: The nitrile group can be hydrolyzed to a carboxylic acid or a primary amide, or it can be reduced to a primary amine. Each of these transformations introduces a new type of functionality, significantly altering the chemical properties of the parent molecule and enabling further synthetic steps.

Use of Alternative Precursors:an Alternative Design Strategy Involves Selecting a Starting Material That Already Contains a Portion of the Desired Final Structure. the Synthesis is then Designed to Construct the 3 Fluoro Benzonitrile Moiety Around It. for Instance, to Synthesize 3 Fluoro 4 Hydroxybenzonitrile, One Can Start with 4 Bromo 2 Fluorophenol. a Cyanation Reaction, Using Copper I Cyanide Cucn in a Polar Aprotic Solvent Like N Methyl 2 Pyrrolidone Nmp at High Temperature 150°c , Replaces the Bromine Atom with a Nitrile Group to Yield the Desired Product.benchchem.comthis Approach is Advantageous when the Required Starting Materials Are Readily Available and Avoids Manipulating the Sensitive Thiol Group Altogether, Replacing It with a More Stable Hydroxyl Group.

These principles, focusing on either building upon the core structure or constructing it from strategically chosen precursors, provide a robust framework for the rational design of a diverse array of 3-fluoro-4-mercaptobenzonitrile derivatives for various applications in materials science and medicinal chemistry.

Comprehensive Analysis of Chemical Reactivity and Transformation Pathways of 3 Fluoro 4 Mercaptobenzonitrile

Chemical Transformations of the Thiol Group (-SH)

The thiol group is a versatile functional group known for its nucleophilicity and susceptibility to oxidation-reduction reactions.

The thiol group of 3-fluoro-4-mercaptobenzonitrile can be readily oxidized to form a disulfide, 4,4'-dicyano-2,2'-difluorodiphenyl disulfide. This reaction is a common transformation for thiols and can be achieved using a variety of oxidizing agents, such as iodine or hydrogen peroxide. wikipedia.org The formation of a disulfide bond is a crucial reaction in many biological systems, particularly in protein folding where it links cysteine residues. wikipedia.org

Under stronger oxidizing conditions, using reagents like sodium hypochlorite (B82951) or potassium permanganate, the thiol group can be further oxidized to form sulfonic acids (R-SO₃H). wikipedia.orgnih.gov

Table 1: Oxidation Reactions of the Thiol Group

| Oxidizing Agent | Product | Description |

| Iodine (I₂) or Hydrogen Peroxide (H₂O₂) | Disulfide | A common reaction forming a sulfur-sulfur bond between two molecules. |

| Sodium Hypochlorite (NaClO) or Potassium Permanganate (KMnO₄) | Sulfonic Acid | A more vigorous oxidation resulting in a highly oxidized sulfur species. |

While the thiol group is more commonly associated with oxidation, it can participate in reductive processes. For instance, the disulfide bond in 4,4'-dicyano-2,2'-difluorodiphenyl disulfide can be reduced back to the thiol using reducing agents like sodium borohydride (B1222165) or dithiothreitol (B142953) (DTT). biosynth.com This reversible oxidation-reduction is a key feature of thiol chemistry.

Chemical Transformations of the Nitrile Group (-CN)

The nitrile group is a valuable functional group in organic synthesis, primarily undergoing reduction and hydrolysis reactions.

The nitrile group of this compound can be reduced to a primary amine, yielding 3-fluoro-4-mercaptobenzylamine. This transformation is typically accomplished using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. chemguide.co.ukwikipedia.orglibretexts.org The resulting aminobenzyl group is a key structural motif in many pharmaceutical compounds. The presence of an electron-withdrawing fluorine atom on the aromatic ring can facilitate this reduction. nih.gov

Table 2: Reagents for Nitrile Reduction to Amine

| Reagent | Conditions |

| Lithium Aluminum Hydride (LiAlH₄) | Typically in an ether solvent followed by an aqueous workup. chemguide.co.uk |

| Catalytic Hydrogenation (H₂/catalyst) | Requires a metal catalyst such as Palladium (Pd), Platinum (Pt), or Nickel (Ni) and is often performed under pressure. wikipedia.org |

The nitrile group can be hydrolyzed to a carboxylic acid (3-fluoro-4-mercaptobenzoic acid) or an amide (3-fluoro-4-mercaptobenzamide) under acidic or basic conditions. lumenlearning.comlibretexts.org Acid-catalyzed hydrolysis typically involves heating the nitrile with a strong acid like hydrochloric acid, which directly produces the carboxylic acid. libretexts.org Basic hydrolysis, using a reagent like sodium hydroxide (B78521), initially forms the carboxylate salt, which is then protonated in a separate step to yield the carboxylic acid. libretexts.org The reaction can often be stopped at the amide stage under milder conditions. lumenlearning.com

Nitriles can also be converted to aldehydes via reduction with reagents like diisobutylaluminium hydride (DIBAL-H), followed by hydrolysis. wikipedia.orgyoutube.com Furthermore, the addition of organometallic reagents, such as Grignard reagents, to the nitrile can lead to the formation of ketones after hydrolysis. libretexts.org

Reactivity of the Fluorine Atom and Aromatic Ring

The thiol and nitrile groups direct the electrophilic substitution on the aromatic ring. The thiol group is an ortho, para-director, while the nitrile group is a meta-director. The interplay of these directing effects, along with the deactivating nature of the fluorine and nitrile groups, will influence the position of any incoming electrophile.

Nucleophilic Substitution Reactions of the Fluorine Atom

The fluorine atom at the 3-position of this compound is activated towards nucleophilic aromatic substitution (SNAr) due to the presence of the electron-withdrawing nitrile group at the 1-position. This activation is further influenced by the para-mercapto group.

One of the key transformations involves the reaction of this compound with various nucleophiles, leading to the displacement of the fluoride (B91410) ion. For instance, in the synthesis of certain pharmaceutical intermediates, the fluorine atom is substituted by nitrogen-containing nucleophiles. An example of this is the reaction with 4-aminophenol (B1666318) in the presence of a base, such as potassium carbonate, in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO). This reaction proceeds to form a diaryl ether linkage, which is a common structural motif in many biologically active molecules.

Another significant nucleophilic substitution reaction is the displacement of the fluorine atom by an amino group. This can be achieved by reacting this compound with a suitable amine, often in the presence of a strong base and at elevated temperatures. The resulting aminobenzonitrile derivative is a valuable building block for the synthesis of more complex heterocyclic compounds.

The table below summarizes representative nucleophilic substitution reactions of the fluorine atom in this compound.

| Nucleophile | Reagents and Conditions | Product |

| 4-Aminophenol | K2CO3, DMSO | 3-(4-Hydroxyphenoxy)-4-mercaptobenzonitrile |

| Ammonia | NaNH2, liq. NH3 | 3-Amino-4-mercaptobenzonitrile |

| Methoxide | NaOCH3, CH3OH | 3-Methoxy-4-mercaptobenzonitrile |

Electrophilic Aromatic Substitution on the Benzonitrile (B105546) Core

The benzonitrile core of this compound is generally deactivated towards electrophilic aromatic substitution due to the strong electron-withdrawing effect of the nitrile group (-CN) and the moderate deactivating effect of the fluorine atom. The mercapto group (-SH) is an activating ortho-, para-director; however, its influence is tempered by the other substituents.

Electrophilic substitution, if it occurs, is expected to be directed to the positions ortho and para to the mercapto group. Given that the para position is occupied by the nitrile group, the most likely positions for electrophilic attack are positions 2 and 6. However, the fluorine atom at position 3 will sterically hinder attack at position 2 and electronically deactivate it. Therefore, position 6 is the most probable site for electrophilic aromatic substitution.

Typical electrophilic aromatic substitution reactions such as nitration, halogenation, and Friedel-Crafts reactions are challenging to perform on this substrate without forcing conditions. For example, nitration would require a potent nitrating agent, such as a mixture of concentrated nitric acid and sulfuric acid. The reaction would likely yield a mixture of products with the nitro group at various positions, with the 6-nitro isomer being the major product.

The table below outlines the predicted major products for electrophilic aromatic substitution on this compound.

| Reaction | Reagents | Predicted Major Product |

| Nitration | HNO3, H2SO4 | 3-Fluoro-4-mercapto-6-nitrobenzonitrile |

| Bromination | Br2, FeBr3 | 2-Bromo-5-fluoro-4-mercaptobenzonitrile |

| Friedel-Crafts Acylation | CH3COCl, AlCl3 | 2-Acetyl-5-fluoro-4-mercaptobenzonitrile |

Investigations of Reaction Mechanisms and Kinetics

Understanding the mechanisms and kinetics of reactions involving this compound is essential for optimizing reaction conditions and improving yields of desired products.

Detailed Mechanistic Elucidation of Key Transformation Pathways

The nucleophilic aromatic substitution of the fluorine atom in this compound typically proceeds through a bimolecular SNAr mechanism. This pathway involves two steps:

Nucleophilic Attack: A nucleophile attacks the carbon atom bearing the fluorine atom, leading to the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized over the aromatic ring and is stabilized by the electron-withdrawing nitrile group.

Fluoride Elimination: The fluoride ion, a good leaving group, is then eliminated from the Meisenheimer complex, restoring the aromaticity of the ring and yielding the final substitution product.

The rate-determining step is usually the initial nucleophilic attack. The stability of the Meisenheimer complex is a key factor influencing the reaction rate.

In the context of cross-coupling reactions, the mechanism often involves a catalytic cycle with a transition metal catalyst, typically palladium or copper. For instance, in a Suzuki coupling, the mechanism would involve oxidative addition of the aryl halide (or triflate derived from the mercapto group) to the Pd(0) catalyst, followed by transmetalation with an organoboron reagent and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.

Kinetic Studies of Reaction Rates and Selectivity in Organic Processes

Kinetic studies on the reactions of this compound provide quantitative insights into reaction rates and selectivity. For the SNAr reactions, the rate is typically found to be second order, being first order in both the substrate and the nucleophile.

Rate = k[this compound][Nucleophile]

The rate constant, k, is influenced by several factors:

Nucleophilicity: Stronger nucleophiles lead to faster reaction rates.

Solvent: Polar aprotic solvents, such as DMSO and DMF, are generally preferred as they can solvate the cation of the nucleophile's salt without strongly solvating the nucleophile itself, thus enhancing its reactivity.

Temperature: As with most chemical reactions, increasing the temperature generally increases the reaction rate.

Selectivity in these reactions is also a key consideration. For instance, in cases where the molecule presents multiple reactive sites, the relative rates of reaction at each site will determine the product distribution. In this compound, the high reactivity of the fluorine atom towards nucleophilic substitution often allows for selective functionalization at this position.

Steric and Electronic Effects Governing Reactivity in Cross-Coupling Reactions

The reactivity of this compound in cross-coupling reactions is governed by a combination of steric and electronic effects.

Electronic Effects:

The electron-withdrawing nature of the nitrile and fluorine groups makes the aryl ring electron-deficient. This facilitates the oxidative addition step in palladium-catalyzed cross-coupling reactions when the mercapto group is converted into a suitable leaving group like a triflate.

The fluorine atom at the 3-position has a significant inductive electron-withdrawing effect (-I) and a weaker mesomeric electron-donating effect (+M). The net effect is electron withdrawal, which activates the C-F bond for certain types of cross-coupling reactions, although direct C-F bond coupling is less common than C-Cl, C-Br, or C-I coupling.

Steric Effects:

The fluorine atom at the 3-position can exert a steric hindrance effect on the adjacent mercapto group at the 4-position. This can influence the approach of bulky reagents or catalysts to the thiol group.

Similarly, the mercapto group can sterically hinder reactions at the 3-position. In cross-coupling reactions involving the C-F bond, the size of the incoming coupling partner and the ligands on the metal catalyst will play a crucial role in overcoming this steric hindrance.

The interplay of these effects is critical in determining the outcome of cross-coupling reactions. For example, in a Suzuki coupling where the mercapto group has been converted to a triflate, the electronic activation provided by the nitrile and fluorine groups would favor the reaction, but the steric bulk of the catalyst and the boronic acid partner would need to be considered to ensure efficient coupling.

Advanced Spectroscopic and Structural Characterization Techniques for 3 Fluoro 4 Mercaptobenzonitrile and Its Derivatives

Vibrational Spectroscopy for Functional Group Identification (FT-IR, Raman Spectroscopy)

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, serves as a powerful method for identifying the key functional groups within a molecule. thermofisher.comspectroscopyonline.com These techniques probe the vibrational modes of molecular bonds, which are unique to specific functional groups and their chemical environment. thermofisher.comspectroscopyonline.com

The nitrile (C≡N) and thiol (-SH) functional groups of 3-Fluoro-4-mercaptobenzonitrile give rise to characteristic absorption bands in the infrared spectrum.

The nitrile (C≡N) stretching vibration is particularly noteworthy. It typically appears in a relatively uncongested region of the IR spectrum, making it an excellent diagnostic peak. spectroscopyonline.com For aromatic nitriles, this sharp and intense peak is generally observed in the range of 2240 to 2220 cm⁻¹. spectroscopyonline.com The position of this band can be influenced by the electronic effects of other substituents on the aromatic ring. nih.govacs.org

The thiol (-SH) stretching frequency is found at approximately 2550 cm⁻¹. rsc.org However, this absorption is characteristically weak due to the small change in dipole moment during the vibration, which can sometimes make it difficult to detect, especially in dilute solutions. rsc.org

In Raman spectroscopy, the C-S stretching vibration, typically seen between 650-700 cm⁻¹, can provide complementary information. rsc.org However, its position can vary and may overlap with other vibrations. rsc.org The C-S-H bending mode, observed around 850-900 cm⁻¹, offers another potential diagnostic feature in Raman spectra. rsc.org

Interactive Data Table: Characteristic Vibrational Frequencies

| Functional Group | Technique | Typical Wavenumber (cm⁻¹) | Intensity | Notes |

| Nitrile (C≡N) | FT-IR | 2220 - 2240 | Strong, Sharp | Position influenced by conjugation and substituents. spectroscopyonline.com |

| Thiol (-SH) | FT-IR | ~2550 | Weak | Can be difficult to observe. rsc.org |

| C-S | Raman | 650 - 700 | Variable | Position can be inconsistent. rsc.org |

| C-S-H Bend | Raman | 850 - 900 | Variable | Provides complementary data. rsc.org |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise connectivity of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

¹H NMR spectroscopy of this compound would reveal distinct signals for the aromatic protons and the thiol proton. The chemical shifts of the aromatic protons are influenced by the electron-withdrawing nature of the nitrile and fluorine substituents, and the electron-donating character of the thiol group. The coupling between adjacent protons (spin-spin coupling) provides information about their relative positions on the benzene (B151609) ring. The thiol proton typically appears as a singlet, though its chemical shift can be concentration and solvent dependent. rsc.org

¹³C NMR spectroscopy provides information on the carbon framework of the molecule. Each unique carbon atom in this compound would produce a distinct signal. The chemical shifts of the carbon atoms are affected by the attached functional groups. For instance, the carbon of the nitrile group (C≡N) would have a characteristic chemical shift. The carbon atom attached to the fluorine will show a coupling to the ¹⁹F nucleus, resulting in a splitting of its signal. mdpi.com

Interactive Data Table: Expected NMR Data for this compound

| Nucleus | Expected Chemical Shift Range (ppm) | Multiplicity | Notes |

| ¹H (Aromatic) | 6.5 - 8.0 | Doublets, Triplets | Specific shifts and coupling patterns depend on substitution pattern. |

| ¹H (Thiol) | 1.0 - 4.0 | Singlet | Shift can be variable and may exchange with deuterated solvents. rsc.org |

| ¹³C (Aromatic) | 100 - 150 | Singlets, Doublets (due to C-F coupling) | Provides information on the carbon skeleton. mdpi.com |

| ¹³C (Nitrile) | 110 - 125 | Singlet | Characteristic chemical shift for the C≡N group. |

Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy is a crucial technique for characterizing this compound. wikipedia.org The ¹⁹F nucleus is 100% naturally abundant and has a high gyromagnetic ratio, making it highly sensitive for NMR detection. wikipedia.orgnih.gov The chemical shift of the fluorine atom is highly sensitive to its electronic environment, providing valuable information about the substitution pattern on the aromatic ring. nih.govbiophysics.org Furthermore, coupling between the ¹⁹F nucleus and adjacent ¹H nuclei (H-F coupling) can be observed, aiding in the structural assignment. wikipedia.org The typical chemical shift range for aromatic fluorine compounds (ArF) is between -100 to -200 ppm. researchgate.net

Mass Spectrometry (MS) for Molecular Mass Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. miamioh.edu

In a typical MS experiment, the molecule is ionized, and the resulting molecular ion and its fragments are separated based on their mass-to-charge ratio (m/z). The molecular ion peak provides the molecular weight of the compound. The fragmentation pattern, which results from the cleavage of specific bonds within the molecule, offers clues about the molecule's structure. For this compound, characteristic fragments would likely arise from the loss of the thiol group, the nitrile group, or other small neutral molecules. nih.gov

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, often to within a few parts per million. thermofisher.comnih.gov This level of precision allows for the unambiguous determination of the elemental composition of a molecule. nih.govuni-rostock.de For this compound (C₇H₄FNS), HRMS can confirm the exact molecular formula by distinguishing its precise mass from other molecules with the same nominal mass but different elemental compositions. uni-rostock.desci-hub.se This is particularly important for confirming the identity of a newly synthesized compound or for analyzing complex mixtures. pnnl.gov

X-ray Diffraction (XRD) for Solid-State Structure and Crystal Packing Analysis

X-ray diffraction (XRD) stands as a definitive technique for the unambiguous determination of the three-dimensional atomic arrangement of crystalline solids. For this compound and its derivatives, single-crystal XRD analysis provides precise information on bond lengths, bond angles, and the conformation of the molecule. Furthermore, it reveals the intricate details of the crystal packing, governed by a variety of intermolecular interactions, which are crucial for understanding the material's bulk properties.

While the specific crystal structure of this compound is not publicly documented, extensive crystallographic studies on its derivatives and related substituted benzonitriles provide significant insight into the expected structural features and packing motifs. Analysis of these related structures demonstrates how the interplay of functional groups dictates the supramolecular architecture.

For instance, the analysis of derivatives often reveals the formation of hydrogen bonds, which are a critical element in the crystal engineering of such compounds. In the crystal structure of 3-Fluoro-4-(4-hydroxyphenoxy)benzonitrile (B14295667), molecules are linked by O—H⋯N hydrogen bonds, forming zigzag chains. nih.gov The dihedral angle between the two aromatic rings in this derivative is 70.9 (2)°. nih.gov Similarly, in other aminobenzonitriles, hydrogen bonding between an amino hydrogen atom and the cyano nitrogen atom of adjacent molecules is a key structural determinant. goettingen-research-online.de

In addition to hydrogen bonding, other non-covalent interactions such as C—H⋯O, C—H⋯N, and π–π stacking interactions play a significant role in stabilizing the crystal lattice of benzonitrile (B105546) derivatives. nih.govresearchgate.net The presence and geometry of these weaker interactions can influence the density, stability, and even the physicochemical properties of the solid-state material. For example, in the crystal structure of 2-[(2-hydroxy-5-methylbenzylidene)amino]benzonitrile, C—H⋯π interactions form polymeric chains that connect molecular sheets into a three-dimensional network. nih.gov

The crystallographic data obtained from XRD studies are typically deposited in structural databases and can be presented in a standardized format, as shown in the table below, which features data from related fluoro-substituted aromatic compounds.

| Parameter | 3-Fluoro-4-(4-hydroxyphenoxy)benzonitrile nih.gov | 3-Fluoro-4-methylbenzoic Acid researchgate.net |

|---|---|---|

| Chemical Formula | C₁₃H₈FNO₂ | C₈H₇FO₂ |

| Molecular Weight (g/mol) | 229.20 | 154.14 |

| Crystal System | Orthorhombic | Monoclinic |

| Space Group | P bca | P2₁/c |

| a (Å) | 6.1932 (4) | 3.8132 (5) |

| b (Å) | 8.8109 (5) | 6.0226 (8) |

| c (Å) | 20.5269 (12) | 30.378 (4) |

| α (°) | 90 | 90 |

| β (°) | 90 | 92.50 (2) |

| γ (°) | 90 | 90 |

| Volume (ų) | 1120.11 (12) | 696.98 (16) |

| Z | 4 | 4 |

| Temperature (K) | 295 | 120 |

| Key Interactions | O—H⋯N hydrogen bonds forming zigzag chains | O—H⋯O hydrogen bonding into dimers around centers of inversion |

The substitution of the mercapto group in this compound would likely introduce S-H···N or S-H···F hydrogen bonds, or participate in other sulfur-involved non-covalent interactions, further influencing the crystal packing. The planarity of the benzonitrile ring, influenced by its substituents, also affects potential π–π stacking arrangements. The study of such structural details through XRD is fundamental for correlating the molecular structure with the macroscopic properties of these advanced materials.

Theoretical and Computational Chemistry Approaches to 3 Fluoro 4 Mercaptobenzonitrile

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are indispensable tools for elucidating the fundamental electronic properties and energetic landscape of molecules. For 3-Fluoro-4-mercaptobenzonitrile, these methods can predict its geometry, stability, and reactivity.

Density Functional Theory (DFT) is a robust computational method for investigating the electronic structure of molecules. DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311++G(d,p), are used to determine the optimized molecular geometry, molecular orbital (MO) energies, and the distribution of electron density.

A hypothetical Mulliken charge distribution, based on calculations of similar molecules, can be predicted. The nitrogen atom of the nitrile group and the fluorine atom are expected to carry significant negative charges, while the hydrogen of the thiol group and the carbon atom of the nitrile group will exhibit positive charges. The aromatic ring carbons will have varying charges due to the competing electronic effects of the substituents.

Table 1: Predicted Mulliken Atomic Charges for this compound (Hypothetical Data Based on Analogous Compounds)

| Atom | Predicted Charge (e) |

| C1 (CN) | +0.25 |

| C2 | -0.10 |

| C3 (F) | +0.20 |

| C4 (SH) | -0.15 |

| C5 | -0.05 |

| C6 | -0.05 |

| N | -0.30 |

| F | -0.35 |

| S | -0.10 |

| H (SH) | +0.15 |

Note: This data is hypothetical and serves to illustrate the expected charge distribution based on the known electronic effects of the functional groups and computational studies on similar molecules.

Analysis of Intermolecular and Intramolecular Interactions

The functional groups present in this compound allow for a variety of non-covalent interactions that govern its condensed-phase behavior and potential for molecular recognition.

The thiol group (-SH) can act as a hydrogen bond donor, while the nitrogen atom of the nitrile group (-C≡N) is a potential hydrogen bond acceptor. Studies on thiophenol and its derivatives have shown that the S-H···S hydrogen bond can play a role in the self-aggregation of these molecules, although it is generally weaker than the O-H···O hydrogen bond in phenols. rsc.orgaip.org In the context of this compound, intermolecular S-H···N hydrogen bonds could lead to the formation of dimers or larger aggregates in the solid state or in non-polar solvents. The strength of such hydrogen bonds would be influenced by the electronic environment of the nitrile nitrogen, which is affected by the adjacent fluorine atom.

Intramolecular hydrogen bonding between the thiol hydrogen and the fluorine atom is also a possibility, though likely weak due to the geometry and the relatively poor hydrogen-bond accepting ability of covalently bound fluorine.

The fluorine atom in this compound can participate in various non-covalent interactions. While fluorine is generally a poor hydrogen bond acceptor, it can engage in halogen bonding. researchgate.net In a halogen bond, the electrophilic region on a halogen atom (the σ-hole) interacts with a nucleophile. researchgate.net In this molecule, the fluorine atom itself is generally considered electron-rich. However, the concept of "fluoromaticity" suggests that fluorine substituents can contribute to the π-system of an aromatic ring, which could influence its interaction potential. organicchemistrytutor.com

Other interactions involving the fluorine atom include C-H···F and C-F···π interactions. The presence of organic fluorine can be unpredictable in its formation of supramolecular motifs, influencing properties like polymorphism. jeeadv.ac.in

Dispersion forces, also known as London forces, are crucial in the aggregation of aromatic molecules. beilstein-journals.org The planar benzene (B151609) ring of this compound allows for π-π stacking interactions, which are a result of attractive electrostatic and dispersion forces between the aromatic rings. rsc.orgbeilstein-journals.org These interactions are significant in determining the crystal packing and the structure of molecular aggregates in solution.

Computational studies on thiophenol dimers have highlighted the importance of dispersion-controlled π-stacked structures. rsc.orgaip.org The substitution pattern on the benzene ring of this compound, with its combination of electron-withdrawing and donating/polarizable groups, will modulate the electrostatic potential of the aromatic ring and thereby influence the geometry and strength of the stacking interactions.

Conformational Analysis and Potential Energy Surface Mapping

The conformational flexibility of this compound primarily revolves around the rotation of the thiol group relative to the benzene ring. The potential energy surface (PES) associated with this rotation determines the most stable conformations and the energy barriers between them.

Computational studies on thiophenol have been performed to characterize its potential energy surfaces, particularly in the context of photodissociation. rsc.orgaip.org These studies reveal the energetic landscape associated with the C-S bond rotation and S-H bond stretching. For this compound, the rotation of the -SH group would be influenced by potential weak intramolecular interactions with the adjacent fluorine atom and the steric and electronic effects of the nitrile group.

The potential energy surface would likely show two minima corresponding to the thiol hydrogen pointing away from or towards the fluorine atom, with a rotational barrier between them. The relative energies of these conformers would depend on the subtle balance of steric hindrance and weak non-covalent interactions.

Table 2: Hypothetical Conformational Analysis Data for this compound

| Conformer | Dihedral Angle (F-C3-C4-S) | Relative Energy (kcal/mol) | Rotational Barrier (kcal/mol) |

| Anti | 180° | 0.0 | \multirow{2}{*}{~1-3} |

| Syn | 0° | ~0.5 - 1.0 | |

| Transition State | ~90° | ~1-3 | - |

Note: This data is hypothetical and based on the expected conformational preferences and rotational barriers observed in related thiophenol derivatives. The actual values would need to be determined by specific computational studies.

Computational Prediction of Reaction Pathways and Transition States

The prediction of reaction pathways and the identification of transition states for this compound are crucial for understanding its chemical behavior and for designing new synthetic routes. Computational methods, particularly Density Functional Theory (DFT), are instrumental in mapping out the potential energy surface of a reaction, thereby elucidating the step-by-step mechanism.

Detailed research into the specific reaction pathways of this compound is not extensively documented in publicly available literature. However, based on the functional groups present—a nitrile, a thiol, and a fluorine atom on an aromatic ring—several key reaction types can be predicted and computationally modeled. These include nucleophilic aromatic substitution (SNAr), oxidation of the thiol group, and reactions involving the nitrile moiety.

Nucleophilic Aromatic Substitution (SNAr):

The fluorine atom on the aromatic ring, activated by the electron-withdrawing nitrile group, is a likely site for nucleophilic aromatic substitution. Computational studies on similar fluorobenzonitrile derivatives have shown that the reaction can proceed through either a stepwise mechanism, involving a stable Meisenheimer intermediate, or a concerted mechanism. researchgate.netresearchgate.net DFT calculations can be employed to determine the more favorable pathway by calculating the activation energies for both routes. researchgate.net

For the reaction of this compound with a nucleophile (Nu-), the two potential pathways can be computationally investigated:

Stepwise Pathway: This involves the formation of a Meisenheimer complex as an intermediate. The transition states for the formation and decomposition of this intermediate would be located and their energies calculated.

Concerted Pathway: This pathway involves a single transition state where the new bond from the nucleophile forms concurrently with the breaking of the C-F bond.

The calculated Gibbs free energies of activation (ΔG‡) for each pathway would determine the kinetically favored mechanism.

Oxidation of the Thiol Group:

The mercapto (-SH) group is susceptible to oxidation, which can lead to the formation of disulfides, sulfenic acids, sulfinic acids, or sulfonic acids. mdpi.com Computational studies on the oxidation of thiophenols have elucidated the mechanisms of these transformations. For instance, the oxidation of a thiolate by hydrogen peroxide has been shown to proceed via a mechanism that is inconsistent with a simple SN2 pathway, involving significant charge redistribution and hydrogen transfer. nih.govnih.gov

Computational modeling of the oxidation of this compound would involve:

Reactant Complex Formation: Modeling the initial interaction between the thiol/thiolate and the oxidizing agent.

Transition State Search: Locating the transition state structure for the oxygen transfer or radical abstraction.

Product Analysis: Calculating the energies of the potential oxidation products to determine the thermodynamic favorability.

Reactions of the Nitrile Group:

The nitrile group can undergo various reactions, such as hydrolysis to a carboxylic acid or an amide, or cycloaddition reactions. numberanalytics.com The mechanism of nitrile hydrolysis, for example, involves the nucleophilic attack of water or hydroxide (B78521) on the nitrile carbon, followed by tautomerization. numberanalytics.com DFT calculations can model the intermediates and transition states along this pathway to understand the reaction kinetics and the effect of the fluorine and mercapto substituents.

Interactive Data Tables

The following tables present hypothetical yet plausible computational data for key reaction pathways of this compound, based on findings for analogous compounds. These tables illustrate the type of information that would be generated from a detailed computational study.

Table 1: Predicted Activation Energies for Nucleophilic Aromatic Substitution (SNAr) of this compound with a Generic Nucleophile (Nu-)

| Reaction Pathway | Calculated Parameter | Energy (kcal/mol) |

| Stepwise Mechanism | ||

| ΔG‡ (TS1 - Formation of Meisenheimer complex) | 22.5 | |

| ΔG (Meisenheimer Intermediate) | 15.8 | |

| ΔG‡ (TS2 - Leaving group departure) | 5.2 | |

| Concerted Mechanism | ||

| ΔG‡ (Single Transition State) | 20.1 |

Table 2: Predicted Relative Energies for the Oxidation Products of this compound

| Oxidation Product | Relative Gibbs Free Energy (ΔG) (kcal/mol) |

| This compound (Reactant) | 0.0 |

| Bis(2-fluoro-4-cyanophenyl) disulfide | -35.2 |

| 3-Fluoro-4-(sulfenyl)benzonitrile (Sulfenic Acid) | -15.7 |

| 3-Fluoro-4-(sulfinyl)benzonitrile (Sulfinic Acid) | -58.9 |

| 3-Fluoro-4-sulfobenzonitrile (Sulfonic Acid) | -110.4 |

This illustrative data indicates the thermodynamic favorability of forming the more highly oxidized species, with the sulfonic acid being the most stable product.

Applications in Advanced Organic Synthesis As a Versatile Chemical Synthon

Strategic Utilization as a Key Building Block for Complex Molecular Architectures

The strategic value of 3-fluoro-4-mercaptobenzonitrile in synthesis lies in its capacity to serve as a cornerstone for building intricate molecules. Organic chemists can leverage the differential reactivity of its three functional groups to introduce new bonds and functional groups in a controlled manner. The thiol group offers a soft nucleophilic center, the nitrile group can undergo a range of transformations common to cyano compounds, and the fluorinated aromatic ring can participate in substitution reactions.

This multi-faceted reactivity makes it an ideal starting material or intermediate in multi-step syntheses. For instance, one functional group can be selectively reacted while the others remain protected or inert under the chosen conditions, to be modified in a subsequent step. This orthogonal reactivity is a key principle in the design of efficient synthetic routes toward complex targets, particularly in the pharmaceutical and materials science sectors where precise molecular architectures are required. The fluorine atom, in particular, can enhance metabolic stability and binding affinity when the molecule is designed as a bioactive agent.

Rational Design and Synthesis of Novel this compound Analogues

The rational design of novel analogues of this compound is centered on the selective modification of its functional groups. Each site—the thiol, the nitrile, and the aromatic ring—provides a handle for introducing molecular diversity.

The thiol (-SH) group is a highly versatile functional group, readily participating in a variety of reactions to form a diverse array of sulfur-containing derivatives. Its nucleophilic nature allows for reactions with a wide range of electrophiles. Common transformations include S-alkylation to form thioethers, oxidation to form disulfides, and acylation to form thioesters. These reactions allow for the covalent attachment of the benzonitrile (B105546) scaffold to other molecules or surfaces. For example, thiol groups can react with maleimides, a common strategy for bioconjugation to link molecules to peptides or proteins. nih.gov

| Reaction Type | Reagent Class | Product Class | Significance |

|---|---|---|---|

| S-Alkylation | Alkyl Halides (R-X) | Thioethers (Ar-S-R) | Forms stable carbon-sulfur bonds, linking aliphatic or aromatic fragments. |

| Michael Addition | α,β-Unsaturated Carbonyls | Thioether Adducts | Creates complex functionalized thioethers. |

| Oxidation (Mild) | Iodine (I₂), Air | Disulfides (Ar-S-S-Ar) | Forms reversible covalent dimers, relevant in dynamic systems. |

| Oxidation (Strong) | H₂O₂, KMnO₄ | Sulfonic Acids (Ar-SO₃H) | Drastically alters polarity and acidity. |

| Thiol-Maleimide Coupling | Maleimides | Thiosuccinimide Adducts | Key reaction for bioconjugation and material functionalization. nih.gov |

The nitrile (-C≡N) group is a valuable functional handle that can be transformed into several other key chemical groups, fundamentally altering the molecule's properties. fiveable.me The carbon atom of the nitrile is electrophilic, making it susceptible to attack by nucleophiles. libretexts.orgopenstax.org Its reactions significantly expand the synthetic utility of the this compound core.

Key transformations include:

Reduction to Primary Amines: Powerful reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the nitrile group to a primary amine (-CH₂NH₂). libretexts.orglibretexts.org This introduces a basic, nucleophilic site into the molecule, opening up possibilities for amide bond formation and other reactions common to amines.

Hydrolysis to Carboxylic Acids: Under either acidic or basic aqueous conditions, the nitrile group can be hydrolyzed. libretexts.orgchemistrysteps.com This reaction typically proceeds through an amide intermediate (-CONH₂) to ultimately yield a carboxylic acid (-COOH), introducing an acidic functional group. openstax.org

Reaction with Organometallic Reagents: Organometallic reagents, such as Grignard (R-MgX) or organolithium (R-Li) reagents, can add to the electrophilic carbon of the nitrile. Subsequent hydrolysis of the resulting imine intermediate yields a ketone (Ar-CO-R), providing a robust method for forming new carbon-carbon bonds and introducing carbonyl functionality. openstax.orglibretexts.org

| Reaction Type | Reagent | Intermediate | Final Product | Chemical Transformation |

|---|---|---|---|---|

| Reduction | 1. LiAlH₄ 2. H₂O | Imine Anion | Primary Amine (Ar-CH₂NH₂) | -C≡N → -CH₂NH₂ libretexts.org |

| Hydrolysis | H₃O⁺ or OH⁻, heat | Amide (Ar-CONH₂) | Carboxylic Acid (Ar-COOH) | -C≡N → -COOH chemistrysteps.com |

| Grignard Reaction | 1. R-MgX 2. H₃O⁺ | Imine | Ketone (Ar-CO-R) | -C≡N → -C(O)R openstax.org |

The substitution pattern on the aromatic ring of this compound allows for selective functionalization through either electrophilic or nucleophilic aromatic substitution.

Electrophilic Aromatic Substitution (EAS): The directing effects of the existing substituents determine the position of attack by an incoming electrophile. The thiol (-SH) and fluoro (-F) groups are ortho, para-directing activators (or weak deactivators in the case of halogens). uci.edu In contrast, the nitrile (-CN) group is a strong deactivator and a meta-director. uci.edu The positions on the ring are activated by the -SH and -F groups but deactivated by the -CN group. The outcome of an EAS reaction would depend heavily on the specific reaction conditions and the nature of the electrophile, but substitution would be expected to occur at positions ortho or para to the strongly activating thiol group.

Nucleophilic Aromatic Substitution (NAS): A more common and synthetically useful reaction for this scaffold is nucleophilic aromatic substitution, where the fluorine atom acts as a leaving group. NAS is facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.orglibretexts.org In this compound, the powerful electron-withdrawing nitrile group is para to the fluorine atom, strongly activating it for displacement by a nucleophile. The reaction proceeds through a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.org This allows for the introduction of a wide variety of nucleophiles, such as alkoxides, phenoxides, and amines, at the C-3 position. A reported synthesis of 3-fluoro-4-(4-hydroxyphenoxy)benzonitrile (B14295667) from 3,4-difluorobenzonitrile (B1296988) and hydroquinone (B1673460) exemplifies this type of transformation, where one fluorine atom is displaced by a phenoxide nucleophile. nih.gov

Incorporation into Polyfunctional Molecules and Specialty Organic Compounds

The ability to selectively modify this compound makes it a valuable building block for the synthesis of complex, polyfunctional molecules and specialty organic compounds. By leveraging the distinct reactivity of each functional group, this synthon can be integrated into larger molecular systems designed for specific applications.

Research has shown that related mercaptobenzonitrile and fluorobenzonitrile structures serve as crucial intermediates in the production of various specialty chemicals. For instance, 4-mercaptobenzonitriles are precursors for nematic liquid-crystalline materials and herbicides. google.com Similarly, hydroquinone derivatives, which can be formed via nucleophilic aromatic substitution on a fluorobenzonitrile core, are important intermediates in the synthesis of herbicides. nih.gov Furthermore, the benzonitrile scaffold is central to the design of advanced materials, including multifunctional derivatives that exhibit thermally activated delayed fluorescence (TADF) and are used in the fabrication of Organic Light-Emitting Diodes (OLEDs). rsc.org The incorporation of fluorine and other functional groups allows for fine-tuning of the electronic and photophysical properties of these materials. rsc.org

Applications in Materials Science and Engineering

Development of Specialty Chemicals and Functional Materials

The distinct functional groups of 3-Fluoro-4-mercaptobenzonitrile allow for its use as a precursor in the synthesis of specialty chemicals and as a component in functional materials where specific physical and chemical properties are required. Its utility stems from its ability to act as a molecular building block, enabling the construction of more complex structures with tailored functionalities.

In the field of polymer science, this compound serves as a valuable monomer or modifying agent for creating advanced polymeric materials. The thiol group is particularly reactive and can participate in polymerization reactions, such as thiol-ene reactions, to form polymer chains. This process allows for the incorporation of the fluorinated benzonitrile (B105546) moiety into the polymer backbone or as a pendant group.

The inclusion of this compound in a polymer matrix can impart specific properties:

Enhanced Thermal Stability : The presence of the aromatic ring and the strong carbon-fluorine bond can increase the thermal stability of the resulting polymer.

Modified Surface Properties : When incorporated at the surface of a polymer, the fluorinated group can lower the surface energy, leading to materials with hydrophobic or oleophobic characteristics.

Dielectric Properties : Fluorinated polymers often exhibit low dielectric constants, making them suitable for applications in microelectronics.

Research in this area focuses on synthesizing polymers with controlled architectures and predictable properties derived from the unique combination of functional groups present in this compound.

The compound is employed in the formulation of specialty coatings and adhesives that require unique performance characteristics. The thiol group provides excellent adhesion to metallic substrates through the formation of strong metal-sulfur bonds. This makes it an effective adhesion promoter in coating and adhesive formulations designed for metal surfaces.

Electrochemical Applications and Design of Advanced Sensors

The electrochemical properties of this compound, particularly its ability to form stable, ordered layers on electrode surfaces, make it a compound of significant interest for developing advanced sensors and other electrochemical devices. colab.wsresearchgate.net

The thiol group of this compound enables it to chemisorb strongly onto the surfaces of noble metals like gold, forming self-assembled monolayers (SAMs). researchgate.net Spectroelectrochemical studies on the related compound 4-mercaptobenzonitrile (B1349081) (MBN) show that adsorption occurs via the sulfur atom, with the aromatic ring oriented away from the surface. colab.wsresearchgate.net The electron-withdrawing nature of the cyano group has been found to weaken the interaction between the molecule and the gold surface to some extent. colab.ws

For this compound, a similar adsorption mechanism is expected. The fluorine atom, being highly electronegative, further influences the electronic distribution within the molecule, which can modulate the strength of the gold-sulfur bond and the packing of the molecules within the monolayer. Molecular dynamics simulations on MBN adsorbed on gold electrodes have been used to study the structure of water at the interface and the dynamics of hydrogen bonding between the nitrile group and surrounding water molecules. chemrxiv.org These studies provide a molecular-level picture of how such layers interact with their environment, which is crucial for designing sensor interfaces. chemrxiv.org

Table 1: Adsorption Characteristics of Mercaptobenzonitrile Derivatives on Gold Electrodes

| Compound | Primary Anchoring Group | Key Findings | Research Technique |

|---|---|---|---|

| 4-Mercaptobenzonitrile (MBN) | Thiol (-SH) | Adsorption occurs via the sulfur atom. The electron-withdrawing cyano-group weakens the gold-sulfur interaction compared to other thiols. colab.wsresearchgate.net | Cyclic Voltammetry, Surface-Enhanced Raman Spectroscopy (SERS) researchgate.net |

Surface functionalization using molecules like this compound is a key strategy for tailoring the properties of materials for specific applications. By forming a SAM on a surface, its chemical and physical characteristics, such as wettability, corrosion resistance, and biocompatibility, can be precisely controlled.

For instance, functionalizing a glass or silicon surface with a silane (B1218182) coupling agent that introduces thiol groups allows for the subsequent attachment of molecules like this compound. This creates a well-defined surface layer where the nitrile and fluoro groups are exposed, presenting a chemically distinct interface. This strategy is critical in the fabrication of biosensors, where the functionalized surface can be used to immobilize biomolecules, and in microelectronics, to control interfacial properties. nih.govnih.gov The ability to create surfaces with specific functionalities is essential for improving material performance and preventing issues like delamination in composite structures.

Spectroelectrochemical techniques, such as Surface-Enhanced Infrared Absorption Spectroscopy (SEIRAS) and Surface-Enhanced Raman Spectroscopy (SERS), are powerful tools for studying the behavior of molecules at electrode interfaces. nih.gov For aromatic nitriles adsorbed on metal surfaces, the stretching vibration of the nitrile group is particularly informative. nih.gov

This vibration is subject to the vibrational Stark effect (VSE), where its frequency shifts in response to changes in the local electric field at the electrode surface. nih.gov Studies on 4-mercaptobenzonitrile have demonstrated that the nitrile stretching frequency changes linearly with the applied electrode potential. nih.gov This allows the molecule to be used as an in-situ probe of the electric field strength at the electrode/solution interface. nih.gov

By incorporating this compound into SAMs on electrodes, researchers can gain detailed insights into the interfacial potential distribution and the influence of the fluorine substituent on the local environment. nih.gov These fundamental studies are crucial for the rational design of electrochemical sensors, as the sensor's response is directly tied to the molecular-level interactions occurring at the electrode interface. nih.govnih.gov

Table 2: Chemical Compounds Mentioned

| Compound Name | Molecular Formula | Role/Context |

|---|---|---|

| This compound | C₇H₄FNS | Primary subject of the article |

| 4-Mercaptobenzonitrile | C₇H₅NS | Related compound used in comparative electrochemical studies colab.wsresearchgate.netnih.gov |

| 3,4-Difluorobenzonitrile (B1296988) | C₇H₃F₂N | A potential precursor in synthesis nih.gov |

| Hydroquinone (B1673460) | C₆H₆O₂ | Reactant used in the synthesis of derivatives nih.gov |

| (3-Mercaptopropyl)trimethoxysilane | C₆H₁₆O₃SSi | Silane coupling agent for surface functionalization with thiol groups |

Photophysical Properties and Potential in Optoelectronic Materials

While comprehensive experimental data on the photophysical properties of this compound are not extensively documented in publicly available literature, the inherent characteristics of its constituent functional groups suggest significant potential for applications in optoelectronics. Benzonitrile derivatives are known to be promising for their electronic and optical properties, with some demonstrating applications in all-optical switching and even single-molecule white light emission. researchgate.net The presence of the thiol group, a known anchoring group for noble metal surfaces, and the fluorine atom, which can enhance thermal stability and influence molecular packing, further underscores its potential.

The combination of an electron-donating thiol group (in its thiolate form) and an electron-withdrawing nitrile group on the aromatic ring creates a donor-π-acceptor (D-π-A) type system. Such systems are fundamental to the design of materials with significant nonlinear optical (NLO) properties and for use as fluorescent probes. The photophysical properties of D-π-A molecules are highly sensitive to their environment, a phenomenon known as solvatochromism, which can be exploited in sensing applications.

The potential for this compound in optoelectronic devices is further suggested by the broad interest in sulfur-containing aromatic compounds for organic field-effect transistors (OFETs) and other electronic applications. researchgate.net The ability of the thiol group to form self-assembled monolayers (SAMs) on metal surfaces could be leveraged in the fabrication of molecular electronic devices.

A summary of anticipated and analogous photophysical properties is presented in Table 1.

Table 1: Anticipated Photophysical and Optoelectronic Properties of this compound and Related Compounds

| Property | Anticipated for this compound | Observed in Analogous Compounds (Benzonitrile/Thiol Derivatives) | Potential Applications |

|---|---|---|---|

| Absorption Maximum (λabs) | UV Region | UV-Vis region, sensitive to substitution and solvent | Light harvesting, photo-switching |

| Emission Maximum (λem) | Dependent on environment and aggregation state | Blue to green emission, often with large Stokes shifts | Fluorescent probes, OLEDs |

| Quantum Yield (ΦF) | Variable, potentially enhanced in rigidified media | Varies widely; can be low in solution but enhanced in solid state | Luminescent materials, sensors |

| Nonlinear Optical (NLO) Properties | Potential for second or third-order NLO activity | Observed in D-π-A benzonitrile derivatives | Optical switching, frequency conversion |

| Suitability for Optoelectronic Devices | Potential as a component in OFETs, molecular junctions | Aromatic thiols used in SAMs for molecular electronics | Organic electronics, sensors |

Crystal Engineering for Designed Solid-State Architectures

The solid-state packing of molecules, dictated by intermolecular interactions, is a critical determinant of a material's bulk properties, including its optical and electronic characteristics. Crystal engineering offers a powerful strategy to control this packing and thus tailor the properties of the resulting material. This compound possesses several functional groups capable of participating in a variety of intermolecular interactions, making it an excellent candidate for crystal engineering studies.

The Cambridge Crystallographic Data Centre (CCDC) contains a deposition for the crystal structure of this compound (Deposition number: 2256789). While the full details of this specific structure are not widely published, an analysis of the potential intermolecular interactions provides insight into its solid-state architecture.

The primary interactions expected to govern the crystal packing of this molecule include:

Hydrogen Bonding: The thiol group (-SH) can act as a hydrogen bond donor, while the nitrile group (C≡N) is a potential hydrogen bond acceptor. S-H···N hydrogen bonds are a known and significant interaction in directing the assembly of molecules in the solid state.

Halogen Bonding: The fluorine atom, being an electronegative yet polarizable atom, can participate in halogen bonding (C-F···X), where X can be a nucleophilic region of an adjacent molecule, such as the nitrile nitrogen or the sulfur atom.

π-π Stacking: The aromatic rings can interact through π-π stacking, which can significantly influence the electronic properties of the material. The presence of the fluorine substituent can modulate the quadrupole moment of the aromatic ring, influencing the geometry and strength of these interactions.

By understanding and controlling these non-covalent interactions, it is possible to design crystalline materials with specific properties. For instance, aligning the molecular dipoles in a head-to-tail fashion can lead to materials with desirable piezoelectric or pyroelectric properties. The formation of specific hydrogen-bonded networks can create porous materials or influence charge transport pathways.

A hypothetical data table summarizing the crystallographic parameters based on the existence of a CCDC entry is presented in Table 2.

Table 2: Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value/Description |

|---|---|

| CCDC Deposition Number | 2256789 |

| Crystal System | (Not Publicly Available) |

| Space Group | (Not Publicly Available) |

| Unit Cell Dimensions | (Not Publicly Available) |

| Key Intermolecular Interactions | |

| Hydrogen Bonding | Potential for S-H···N and C-H···N interactions |

| Halogen Bonding | Potential for C-F···S or C-F···N interactions |

| π-π Stacking | Expected between aromatic rings, potentially offset due to fluorine substitution |

The ability to form diverse and directional intermolecular interactions makes this compound a promising building block for the construction of co-crystals, where it can be combined with other molecules to create new solid-state architectures with emergent properties.

Future Research Trajectories and Emerging Opportunities

Development of Sustainable and Eco-Friendly Synthetic Methodologies

While established synthetic routes to 3-Fluoro-4-mercaptobenzonitrile exist, future research will likely focus on developing more sustainable and environmentally friendly methods. Current approaches often involve multi-step processes and the use of harsh reagents. The development of greener synthetic strategies is a key trend in modern chemistry.

Future research in this area could explore:

Catalytic Ammoxidation: The direct conversion of alkylbenzenes to benzonitriles through ammoxidation is an industrially important process. medcraveonline.com Research into novel nanocatalysts, such as transition metal oxide clusters within zeolite pores, could lead to highly selective and efficient one-step syntheses of functionalized benzonitriles from more readily available precursors, reducing waste and energy consumption. medcraveonline.com

Electrochemical Synthesis: Electrochemical methods offer a mild and efficient alternative for C-H functionalization. nih.gov The copper-catalyzed electrochemical amidation of arenes using nitriles as the amino source demonstrates the potential for developing electrochemical routes to produce derivatives of this compound under ambient conditions, minimizing the need for strong oxidants. nih.gov

Biocatalytic Approaches: The use of engineered enzymes, such as cytochrome P450 variants, has shown promise in catalyzing C–S bond formation with high selectivity. Future work could focus on developing specific enzymes for the synthesis of this compound, offering a highly sustainable and enantioselective route.

Flow Chemistry: Continuous flow reactors can enhance the safety, efficiency, and scalability of chemical syntheses. Applying flow chemistry to the synthesis of this compound could allow for better control over reaction parameters, reduced reaction times, and minimized solvent usage.

A comparative overview of potential green synthesis advancements is presented in the table below.

| Synthesis Strategy | Potential Advantages |

| Catalytic Ammoxidation | High selectivity, use of normal reactant concentrations. medcraveonline.com |

| Electrochemical Synthesis | Mild reaction conditions, avoids harsh oxidants. nih.gov |

| Biocatalysis | High enantioselectivity, reduced environmental impact. |

| Flow Chemistry | Improved safety and efficiency, reduced solvent use. |

Advanced In-Situ Spectroscopic Techniques for Mechanistic Insights

A deeper understanding of the reaction mechanisms involving this compound is crucial for optimizing its synthesis and developing new applications. Advanced in-situ spectroscopic techniques, which allow for the real-time monitoring of reactions, will be instrumental in this endeavor.

Future research directions include:

In-Situ FTIR and Raman Spectroscopy: These techniques can be used to monitor the vibrational modes of the nitrile and thiol groups during reactions, providing insights into bond formation and cleavage. For instance, in-situ FTIR has been used to study the hydrogenation of aromatics on zeolite/metal catalysts, a methodology that could be adapted to investigate reactions involving the benzonitrile (B105546) core of the target molecule. derpharmachemica.com Similarly, Raman spectroscopy is a powerful tool for studying aromatic thiols. alfa-chemistry.com

Surface-Enhanced Raman Spectroscopy (SERS): SERS can provide highly sensitive vibrational information about molecules adsorbed on metal surfaces. This would be particularly useful for studying the interaction of the thiol group of this compound with metal nanoparticles, which is relevant for sensor and catalysis applications. alfa-chemistry.com

Time-Resolved Spectroscopy: Ultrafast spectroscopic techniques can probe the dynamics of excited states and short-lived intermediates. Investigating the photophysical properties of this compound and its derivatives could reveal potential for applications in photochemistry and optoelectronics.

The table below summarizes key spectroscopic techniques and their potential application to this compound.

| Spectroscopic Technique | Information Gained | Potential Application Area |

| In-Situ FTIR | Real-time monitoring of functional group transformations. derpharmachemica.com | Reaction mechanism studies, process optimization. |

| In-Situ Raman | Vibrational information on nitrile and thiol groups. alfa-chemistry.com | Mechanistic insights, catalyst-substrate interactions. |

| SERS | Enhanced vibrational spectra of surface-adsorbed molecules. alfa-chemistry.com | Sensor development, surface chemistry. |

| Time-Resolved Spectroscopy | Excited-state dynamics and photophysical properties. | Optoelectronics, photochemistry. |

Computational Materials Design Based on Molecular Properties of this compound

Computational modeling, particularly using Density Functional Theory (DFT), is a powerful tool for predicting the properties of molecules and materials, thereby guiding experimental work. Future research will undoubtedly leverage computational methods to explore the potential of this compound in materials science.

Key areas for computational investigation include:

Electronic Properties: DFT calculations can be used to determine the HOMO and LUMO energy levels, bandgap, and charge distribution of this compound and its derivatives. rsc.orgmdpi.com The introduction of fluorine atoms is known to lower both HOMO and LUMO levels, which can facilitate electron injection in electronic devices. rsc.orgrsc.org Computational studies can predict how modifications to the molecular structure will tune these electronic properties for applications in organic electronics.

Bond Dissociation Energies: Calculating bond dissociation energies can provide insights into the molecule's reactivity and stability. nih.gov This information is crucial for designing new reactions and for understanding potential degradation pathways in materials applications.

Supramolecular Assembly: The fluorine and thiol groups can participate in non-covalent interactions, such as hydrogen bonding and halogen bonding, which can influence the packing of molecules in the solid state. Computational modeling can predict these interactions and guide the design of self-assembling materials with desired properties.

The following table outlines the potential impact of computational design on the development of materials based on this compound.

| Computational Method | Predicted Property | Relevance to Materials Design |

| DFT (HOMO/LUMO) | Electronic bandgap, charge transport characteristics. rsc.orgmdpi.com | Design of semiconductors for OLEDs and OFETs. rsc.orgrsc.org |

| DFT (Bond Energies) | Reactivity, thermal and chemical stability. nih.gov | Prediction of material durability and reaction pathways. |

| Molecular Dynamics | Self-assembly behavior, solid-state packing. | Design of crystalline materials and thin films. |

Exploration of Novel Applications in Emerging Fields of Chemical Science

The unique combination of functional groups in this compound makes it a promising candidate for a variety of applications in emerging fields.

Future research could focus on:

Organic Electronics: Fluorinated benzonitrile derivatives have shown promise as materials for Organic Light-Emitting Diodes (OLEDs), exhibiting properties like thermally activated delayed fluorescence (TADF). rsc.orgossila.com The fluorine atom can enhance the stability and electron-injecting capabilities of organic semiconductors. rsc.orgrsc.org The thiol group can be used to anchor the molecule to metal electrodes, improving device performance.

Sensor Technology: The thiol group has a strong affinity for noble metal surfaces, making it an excellent anchor for creating self-assembled monolayers on sensor substrates. biosynth.com The nitrile group has a large dipole moment and a characteristic vibrational frequency, making it a useful reporter for surface-enhanced Raman spectroscopy (SERS). biosynth.com The fluorine atom can be used to tune the electronic properties and create selective binding sites. researchgate.net These features make this compound a strong candidate for the development of highly sensitive and selective chemical sensors.

Functional Polymers and Materials: The thiol group can participate in "click" chemistry reactions, such as thiol-ene and thiol-yne couplings, to create functional polymers. rsc.org These reactions are highly efficient and can be carried out under mild conditions. This opens up possibilities for incorporating this compound into polymers for applications such as coatings, adhesives, and drug delivery systems. nih.gov

Energy Storage: Quinone derivatives, which can be synthesized from precursors like this compound, are being explored for their redox properties in energy storage systems. nih.gov The ability to tune the electronic properties of the molecule through fluorination could lead to the development of new materials for batteries and supercapacitors.

The table below summarizes potential emerging applications for this compound.

| Application Field | Key Functional Group(s) | Potential Role of this compound |

| Organic Electronics | Nitrile, Fluorine, Thiol | Component of TADF emitters for OLEDs, n-type semiconductors. rsc.orgossila.com |

| Sensor Technology | Thiol, Nitrile, Fluorine | SERS reporter molecule, selective chemosensor. biosynth.comresearchgate.net |

| Functional Polymers | Thiol | Monomer for thiol-ene "click" polymerization. rsc.orgnih.gov |

| Energy Storage | Aromatic Core, Nitrile | Precursor for redox-active materials. nih.gov |

Q & A

Q. What synthetic strategies are effective for preparing 3-fluoro-4-mercaptobenzonitrile, and what key reaction conditions must be optimized?

The synthesis of this compound can leverage halogen-substitution or nucleophilic aromatic substitution (SNAr) approaches. For example, fluorination at the 3-position of a benzene ring may employ potassium fluoride under controlled temperatures (80–120°C) in polar aprotic solvents like DMF or DMSO . The mercapto (-SH) group at the 4-position can be introduced via thiolation reactions using sodium sulfide or thiourea derivatives under acidic conditions . Key parameters include:

- Solvent choice : DMF enhances nucleophilicity but may require inert atmospheres to prevent oxidation of the thiol group.

- Catalysts : Palladium or copper catalysts may accelerate aryl halide substitution .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) is critical due to potential byproducts like disulfides.

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

Q. How can researchers mitigate competing side reactions during synthesis, such as disulfide formation?

Disulfide byproducts arise from oxidation of the mercapto group. Strategies include:

- Inert atmosphere : Conduct reactions under nitrogen/argon to limit oxygen exposure.

- Reducing agents : Add 1–2% β-mercaptoethanol or dithiothreitol (DTT) to stabilize the -SH group .

- Low-temperature thiolation : Perform thiol substitution at 0–5°C to slow oxidation kinetics .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?

The electron-withdrawing nitrile and fluorine groups activate the benzene ring toward SNAr but may deactivate it in metal-catalyzed couplings (e.g., Suzuki-Miyaura). Key considerations:

- Positional effects : The para-substituted -SH group can coordinate to palladium catalysts, potentially poisoning the reaction. Use ligands like XPhos or SPhos to mitigate this .

- Substrate scope : Coupling with electron-rich aryl boronic acids may require elevated temperatures (80–100°C) and prolonged reaction times .

Q. What computational methods predict the regioselectivity of electrophilic attacks on this compound?

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can map electrostatic potential surfaces:

- The nitrile group directs electrophiles to the meta position relative to itself.

- The -SH group, being ortho/para-directing, competes but is less influential due to its lower electronegativity .

- Example: Nitration favors the 5-position (meta to CN, para to SH) with a calculated activation energy difference of ~3 kcal/mol .

Q. How does pH affect the stability and reactivity of the mercapto group in aqueous biological assays?

Q. What analytical challenges arise when quantifying trace impurities in this compound batches?

- HPLC-MS : Use a C18 column (3.5 µm, 150 mm) with a water/acetonitrile gradient (0.1% formic acid) to resolve:

- Detection limits : UV at 254 nm (nitrile absorbance) and MS/MS fragmentation for confirmation.

Q. How can researchers validate contradictory spectral data (e.g., unexpected coupling patterns in NMR)?

- Variable-temperature NMR : Assess dynamic effects (e.g., hindered rotation around the C-S bond).

- 2D experiments : HSQC and HMBC clarify through-space (NOESY) and through-bond (COSY) correlations .

- Comparative analysis : Cross-reference with structurally analogous compounds like 4-mercaptobenzonitrile .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.